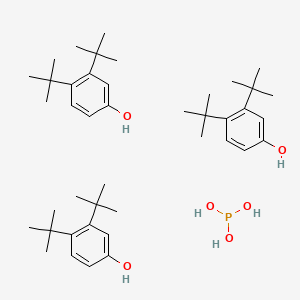
3,4-Ditert-butylphenol;phosphorous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Ditert-butylphenol;phosphorous acid is a compound that combines the structural features of both 3,4-Ditert-butylphenol and phosphorous acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Ditert-butylphenol typically involves the alkylation of phenol with isobutene in the presence of an acid catalyst . Phosphorous acid can be prepared by the hydrolysis of phosphorus trichloride with water . The combination of these two compounds can be achieved through a series of reactions that involve the formation of ester or ether linkages under controlled conditions.
Industrial Production Methods
Industrial production of 3,4-Ditert-butylphenol involves large-scale alkylation processes using phenol and isobutene. Phosphorous acid is produced industrially by the reaction of phosphorus trichloride with water, followed by purification steps to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Ditert-butylphenol;phosphorous acid undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like halogens and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Ditert-butylphenol;phosphorous acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of resins, plastics, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3,4-Ditert-butylphenol;phosphorous acid involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can act as an antioxidant by scavenging free radicals, while the phosphorous acid moiety can interact with metal ions and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the phosphorous acid moiety.
Bisphosphonates: Share the phosphorous acid moiety but differ in their overall structure and applications
Uniqueness
3,4-Ditert-butylphenol;phosphorous acid is unique due to its combination of phenolic and phosphorous acid functionalities, which confer distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
105434-71-7 |
|---|---|
Molekularformel |
C42H69O6P |
Molekulargewicht |
701.0 g/mol |
IUPAC-Name |
3,4-ditert-butylphenol;phosphorous acid |
InChI |
InChI=1S/3C14H22O.H3O3P/c3*1-13(2,3)11-8-7-10(15)9-12(11)14(4,5)6;1-4(2)3/h3*7-9,15H,1-6H3;1-3H |
InChI-Schlüssel |
DNEGWUZQYZHSQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C=C1)O)C(C)(C)C.CC(C)(C)C1=C(C=C(C=C1)O)C(C)(C)C.CC(C)(C)C1=C(C=C(C=C1)O)C(C)(C)C.OP(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


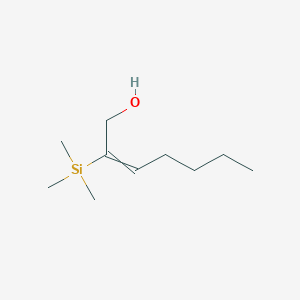
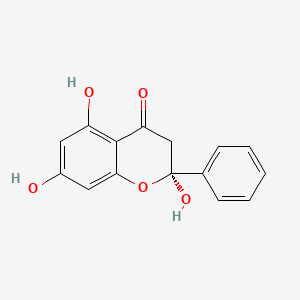
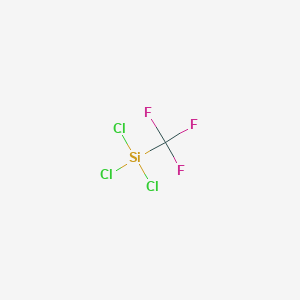
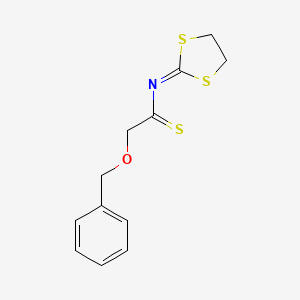
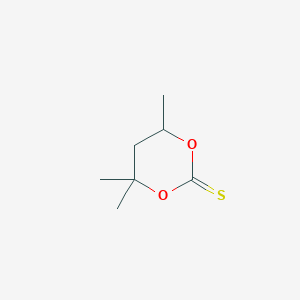
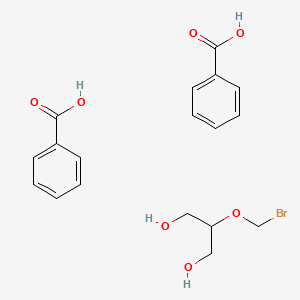

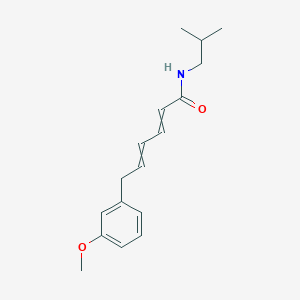
![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)
![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
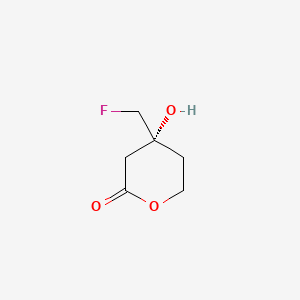
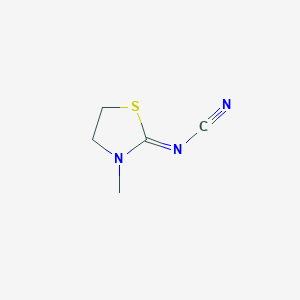
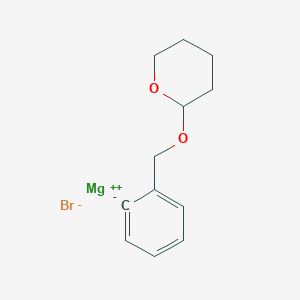
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
